molecular formula C13H14ClNO B1346544 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone CAS No. 1134334-65-8

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone

Cat. No.: B1346544
CAS No.: 1134334-65-8
M. Wt: 235.71 g/mol
InChI Key: FNQWKKOZUUPLFQ-UHFFFAOYSA-N
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Description

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone typically involves the reaction of 1,2,5-trimethylindole with chloroacetyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred and heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in certain cell types .

Comparison with Similar Compounds

2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-1-(1,2,5-trimethylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-8-4-5-11-10(6-8)13(12(16)7-14)9(2)15(11)3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQWKKOZUUPLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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